molecular formula C26H38N6O2 B15081392 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione

Cat. No.: B15081392
M. Wt: 466.6 g/mol
InChI Key: MKUHVHSTZXRJRD-UHFFFAOYSA-N
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Description

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a purine core substituted with a benzylpiperazine moiety, a methyl group, and a nonyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials. The nonyl chain is added via alkylation reactions, using nonyl bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Various amines and alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and infections.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound may find use in the development of new materials and catalysts due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The purine core may also play a role in binding to nucleotide-binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-hydroxyquinoline
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one

Uniqueness

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione stands out due to its combination of a purine core with a benzylpiperazine moiety and a nonyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H38N6O2

Molecular Weight

466.6 g/mol

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C26H38N6O2/c1-3-4-5-6-7-8-12-15-32-22-23(29(2)26(34)28-24(22)33)27-25(32)31-18-16-30(17-19-31)20-21-13-10-9-11-14-21/h9-11,13-14H,3-8,12,15-20H2,1-2H3,(H,28,33,34)

InChI Key

MKUHVHSTZXRJRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C

Origin of Product

United States

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